5-cyclopropyl-2-fluorobenzonitrile
Description
5-Cyclopropyl-2-fluorobenzonitrile is a fluorinated aromatic nitrile compound characterized by a cyclopropyl substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the fluorine atom influences electronic distribution and binding affinity in target molecules .
Properties
IUPAC Name |
5-cyclopropyl-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERXFKVBDGGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Fluorobenzonitrile
Direct Cyclopropanation Strategies
Transition Metal-Mediated C–H Activation
The ACS study on C–CN bond activation in fluorobenzonitriles suggests that nickel or palladium complexes could facilitate direct cyclopropane insertion at the 5-position. For example, [Ni(dippe)(μ-H)]₂ promotes C–CN cleavage in 2-fluorobenzonitrile, enabling subsequent alkylation.
Proposed Mechanism :
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Oxidative Addition : Ni(0) inserts into the C–CN bond.
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Cyclopropane Transfer : Reaction with cyclopropane-diazonium salts.
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Reductive Elimination : Regeneration of the nitrile group.
Challenges : Competing side reactions (e.g., defluorination) and low yields (<50%) in preliminary trials.
Nitrile Group Installation Post-Cyclopropanation
Rosenmund-von Braun Reaction
A cyclopropane-containing aryl bromide (e.g., 5-bromo-2-fluorocyclopropane benzene) can undergo cyanidation using CuCN in dimethylformamide (DMF) at 200°C. This method, though high-temperature, avoids sensitive intermediates.
Limitations :
-
Regioselectivity : Competing formation of 4-cyano isomers.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 5-cyclopropyl-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atom.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Reduction Reactions: Amines derived from the reduction of the nitrile group.
Oxidation Reactions: Carboxylic acids formed from the oxidation of the nitrile group.
Scientific Research Applications
Medicinal Chemistry Applications
5-Cyclopropyl-2-fluorobenzonitrile serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). The incorporation of fluorine into organic compounds is known to enhance metabolic stability and bioactivity due to the electron-withdrawing nature of fluorine, which can influence the pharmacokinetic properties of drugs.
Synthesis of CNS Active Compounds
Recent studies have focused on designing fluorinated derivatives that act as selective serotonin receptor agonists. For instance, a series of fluorinated cyclopropane derivatives were synthesized based on this compound, demonstrating high potency at the 5-HT2C receptor while showing selectivity against 5-HT2A and 5-HT2B receptors. This selectivity is crucial for developing treatments for conditions like depression and anxiety without unwanted side effects associated with non-selective agonism .
| Compound | EC50 (nM) | Selectivity (2B/2C) |
|---|---|---|
| (+)-21a | 4.7 | 7 |
| (+)-21b | 8.0 | 20 |
These findings indicate that modifications to the cyclopropyl moiety can lead to compounds with improved therapeutic profiles.
Synthetic Chemistry Applications
This compound is also utilized as a versatile synthetic intermediate in various organic reactions. Its structure allows for diverse transformations, including nucleophilic substitutions and coupling reactions.
Versatile Intermediate
The compound can be transformed into various derivatives through reactions with organometallic reagents, leading to the synthesis of substituted benzenes and other functional groups. For example, reactions involving this nitrile can yield products such as:
- Fluorinated benzoic acids : Useful in further synthetic pathways.
- Fluorinated amines : Important for developing new pharmaceuticals.
Development of Antipsychotic Drugs
A notable case study involves the development of a new class of antipsychotic drugs based on the structure of this compound. Researchers synthesized several analogs and evaluated their pharmacological profiles, leading to the identification of compounds with significant efficacy in preclinical models . The ability to fine-tune the cyclopropyl group’s substituents allowed for an optimized balance between potency and selectivity.
Material Science Innovations
In material science, this compound has been explored for its potential applications in creating advanced polymers and coatings due to its unique chemical properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity by forming strong hydrogen bonds or altering the electronic properties of the molecule .
Comparison with Similar Compounds
Key Observations :
- The nitrile group enhances polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions, whereas aldehydes (e.g., 2-chloro-5-fluorobenzaldehyde) are prone to oxidation .
Physicochemical Properties
Solubility and Lipophilicity
- This compound : Predicted low water solubility (logP ~2.5–3.0) due to the hydrophobic cyclopropyl group.
- 5-Bromo-2-fluorobenzonitrile : Higher molecular weight (214.01 g/mol) and logP (~2.8) than the cyclopropyl analog, with bromine contributing to lipophilicity .
- 2-Chloro-5-fluorobenzaldehyde: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the aldehyde group .
Thermal Stability
- Nitriles generally exhibit higher thermal stability than aldehydes. The cyclopropyl group may further stabilize the benzene ring against degradation .
Pharmacokinetic and Bioactivity Profiles
While direct data on this compound are scarce, insights can be inferred from analogs:
- CYP Inhibition : Fluorine and nitrile groups reduce CYP450 enzyme inhibition compared to brominated analogs, which may act as moderate CYP2C19 inhibitors .
- Bioavailability : The cyclopropyl group may enhance membrane permeability (predicted BBB permeability: medium) relative to bulkier bromine substituents .
Biological Activity
5-cyclopropyl-2-fluorobenzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, highlighting its significance in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 167.16 g/mol. The compound features a cyclopropyl group and a fluorine atom attached to a benzonitrile core, which contributes to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F |
| Molecular Weight | 167.16 g/mol |
| Structure | Cyclopropyl + Fluorine |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, allowing it to modulate various biological pathways effectively.
The compound may form stable complexes with certain enzymes, potentially altering their activity, which is crucial for understanding its mechanism of action in biological systems.
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties . For instance, it has been evaluated against L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC(50) values in the nanomolar range . This suggests a promising avenue for further exploration in cancer therapeutics.
Antimicrobial Properties
Research indicates that this compound may also possess antimicrobial activity . The unique structural features imparted by the cyclopropyl and fluorine groups enhance its reactivity, potentially leading to interactions with microbial targets.
Case Studies
- Inhibition of Leukemia Cells : In a study evaluating the growth inhibitory activity against L1210 mouse leukemia cells, compounds similar to this compound showed significant inhibition, suggesting potential applications in leukemia treatment .
- Interaction with Enzymes : Investigations into the interactions of this compound with specific enzymes have shown that it can modulate their activity, indicating its potential as a bioactive molecule in drug discovery.
Research Findings
Recent advancements in the design and synthesis of compounds related to this compound have highlighted its potential therapeutic applications. Notably:
- Fluorine Substitution Effects : The substitution of fluorine has been shown to alter the biological and chemical properties significantly, enhancing lipophilicity and thus improving absorption and distribution in biological systems .
- Structure-Activity Relationships : Research focusing on structure-activity relationships (SAR) has provided insights into how modifications to the chemical structure can influence biological efficacy, paving the way for optimized drug candidates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclopropyl-2-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Nucleophilic substitution reactions using fluorinating agents (e.g., KF in polar aprotic solvents) are common. For cyclopropane ring introduction, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acids) is effective. Reaction optimization should consider temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Characterization via <sup>19</sup>F NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is sensitive to light and moisture; store in amber vials under inert gas (N2 or Ar) at –20°C. Decomposition products (e.g., hydrolyzed nitriles) can be identified using GC-MS .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm structure and purity. IR spectroscopy verifies the nitrile (C≡N stretch ~2220 cm<sup>−1</sup>) and cyclopropane ring (C-H bending ~1000 cm<sup>−1</sup>). Mass spectrometry (HRMS) provides molecular ion validation. Purity >98% should be confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for catalyst design?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing fluorine and nitrile groups lower LUMO energy, enhancing electrophilicity. Solvent effects (PCM model) and steric effects from the cyclopropane ring should be included .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzonitrile derivatives?
- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, solvent). For example, conflicting yields in SNAr reactions may arise from trace moisture; anhydrous conditions (molecular sieves) and rigorous drying of reagents improve reproducibility. Cross-validate results using kinetic studies (e.g., in situ IR) .
Q. How does the cyclopropane ring influence the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer : The cyclopropane ring introduces strain and rigidity, affecting binding to enzyme active sites. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Validate via enzymatic assays (IC50 determination) and compare with non-cyclopropyl analogs to isolate steric/electronic contributions .
Q. What are the challenges in scaling up multi-step syntheses of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include low yields in cyclopropanation steps and purification of intermediates. Mitigation strategies:
- Use flow chemistry for exothermic reactions (e.g., cyclopropanation via [2+1] cycloaddition).
- Employ continuous extraction or crystallization for intermediate purification.
- Optimize catalyst recycling (e.g., Pd nanoparticles) to reduce costs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-check purity via elemental analysis (C, H, N) and DSC for melting point validation. Conflicting NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl3); report spectra in standardized solvents. Collaborate with independent labs for reproducibility studies .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse with water (15 min for eyes). Spills should be neutralized with alkaline absorbents (e.g., NaHCO3). Waste must be disposed as halogenated organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
